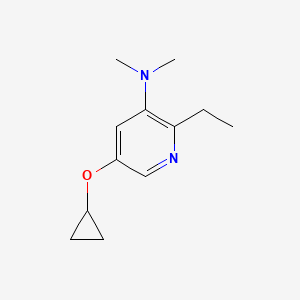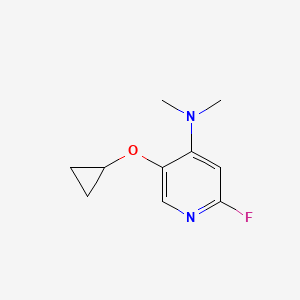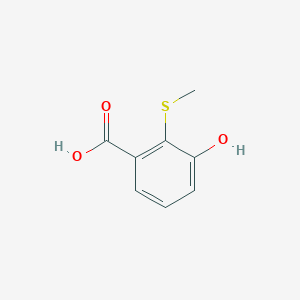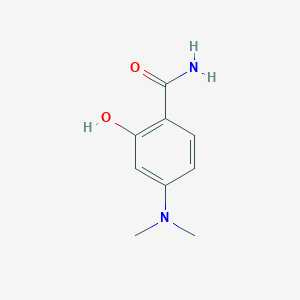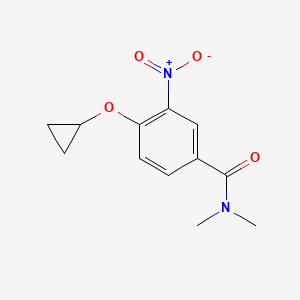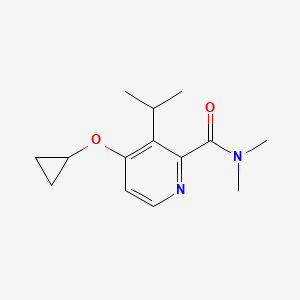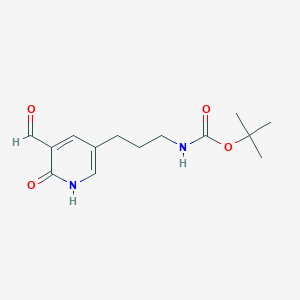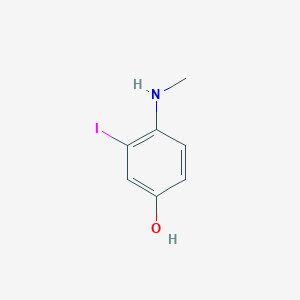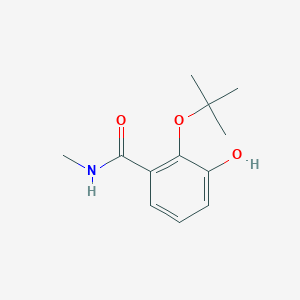
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a formyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. These functional groups confer unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The introduction of the benzyloxy group at the 6th position of the pyridine ring can be achieved through a nucleophilic substitution reaction. This involves reacting 6-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Formylation: The formyl group can be introduced at the 4th position using a Vilsmeier-Haack reaction. This involves reacting the intermediate compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at the 2nd position. This can be achieved by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, bases (e.g., triethylamine)
Major Products Formed
Oxidation: 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Reduction: 6-(Benzyloxy)-4-hydroxymethylpyridine-2-sulfonyl chloride
Substitution: Various sulfonamide or sulfonate derivatives
科学的研究の応用
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonamide
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonate
- 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Uniqueness
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide and sulfonate analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets.
特性
分子式 |
C13H10ClNO4S |
|---|---|
分子量 |
311.74 g/mol |
IUPAC名 |
4-formyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO4S/c14-20(17,18)13-7-11(8-16)6-12(15-13)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
AUDWZNBVHIDRNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


